molecular formula C7H6BrNO2 B1399130 4-Bromo-3-methylpicolinic acid CAS No. 1211526-84-9

4-Bromo-3-methylpicolinic acid

Cat. No. B1399130
M. Wt: 216.03 g/mol
InChI Key: NBJMGJHLRQKYKX-UHFFFAOYSA-N
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Description

4-Bromo-3-methylpicolinic acid is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03200 . It is also known by the name 4-bromo-3-methylpyridine-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-methylpicolinic acid consists of a pyridine ring with a carboxylic acid group at the 2-position, a bromine atom at the 4-position, and a methyl group at the 3-position .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Catalyzed Coupling Reactions : 4-Bromo-3-methylpicolinic acid is used in catalyzed coupling reactions. For instance, copper/6-methylpicolinic acid catalyzed coupling reactions produce pyrrolo[2,3-d]pyrimidines, indicating its role in synthesizing heterocyclic compounds (Jiang, Sun, Jiang, & Ma, 2015).

  • Building Blocks for Pharmaceuticals and Agrochemicals : It serves as a building block in synthesizing biologically relevant targets, particularly in pharmaceuticals and agrochemicals. Its derivatives are used in Suzuki–Miyaura, Hartwig–Buchwald, and Sonogashira reactions (Verdelet, Mercey, Correa, Jean, & Renard, 2011).

Biological and Pharmacological Research

  • Antimicrobial and Analgesic Activities : Derivatives of 4-Bromo-3-methylpicolinic acid, such as certain Schiff bases of 3-amino-2-methylquinazoline/6-bromo-2-methylquinazoline-4(3H)-ones, have demonstrated significant antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities in biological studies (Sahu, Azam, Banerjee, Acharrya, Behera, & Si, 2008).

  • Radical Scavenging Activity : Bromophenol derivatives, including those related to 4-Bromo-3-methylpicolinic acid, show potent scavenging activity against radicals, indicating their potential as natural antioxidants in food and pharmaceutical applications (Li, Li, Gloer, & Wang, 2012).

Industrial and Material Science Applications

Chemical Characterization and Analysis

  • Spectroscopic and Thermal Characterization : Studies involving 4-Bromo-3-methylpicolinic acid and its derivatives include detailed spectroscopic and thermal characterization, providing insight into their structural properties and stability (Kukovec, Popović, Pavlović, 2008).

Safety And Hazards

The safety data sheet for 4-Bromo-3-methylpicolinic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

4-bromo-3-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4-5(8)2-3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJMGJHLRQKYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10721355
Record name 4-Bromo-3-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methylpicolinic acid

CAS RN

1211526-84-9
Record name 4-Bromo-3-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-methylpyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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